2-(4-Methoxyphenyl)-1,3-thiazolane

説明

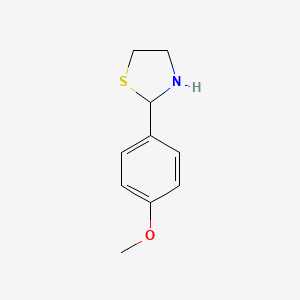

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(4-methoxyphenyl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOS/c1-12-9-4-2-8(3-5-9)10-11-6-7-13-10/h2-5,10-11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQFUUZFCTONCOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2NCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90902983 | |

| Record name | NoName_3561 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90902983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31404-08-7 | |

| Record name | Thiazolidine, 2-(4-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031404087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 31404-08-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Reaction Pathways for 2 4 Methoxyphenyl 1,3 Thiazolane

Pioneering Synthetic Routes to the 1,3-Thiazolane Core Structure

The formation of the 1,3-thiazolidine ring is a foundational step in the synthesis of 2-(4-Methoxyphenyl)-1,3-thiazolane. The most established and widely utilized methods involve the condensation of a bifunctional precursor containing both an amino and a thiol group with a suitable carbonyl compound.

Cyclocondensation Reactions Utilizing Relevant Precursors

The most direct and pioneering method for synthesizing 2-substituted-1,3-thiazolidines is the acid-catalyzed cyclocondensation of cysteamine (B1669678) (2-aminoethanethiol) with an aldehyde or ketone. In the specific case of this compound, the reaction involves the condensation of cysteamine with 4-methoxybenzaldehyde (B44291).

The reaction mechanism proceeds via the initial formation of a Schiff base (imine) between the amino group of cysteamine and the carbonyl group of 4-methoxybenzaldehyde. This is followed by an intramolecular nucleophilic attack of the thiol group onto the iminium carbon, leading to the formation of the five-membered thiazolidine (B150603) ring. The reaction is typically carried out in a suitable solvent like ethanol (B145695) or toluene, often with azeotropic removal of water to drive the equilibrium towards the product. researchgate.net The process is generally efficient and occurs under mild, neutral, or slightly acidic conditions at room temperature or with gentle heating. researchgate.net

Table 1: Cyclocondensation of Cysteamine with Various Aromatic Aldehydes This table presents typical conditions and outcomes for the synthesis of various 2-aryl-1,3-thiazolidine derivatives, illustrating the general applicability of the method.

| Aldehyde Precursor | Product | Catalyst | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde | 2-Phenyl-1,3-thiazolidine | None | Ethanol | Reflux, 4h | 90 | General Method |

| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-1,3-thiazolidine | p-TSA | Toluene | Reflux, 6h | 88 | General Method |

| 4-Methoxybenzaldehyde | This compound | None | Ethanol | RT, 15 min | >95 | researchgate.net |

| 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-1,3-thiazolidine | Acetic Acid | Benzene (B151609) | Reflux, 5h | 85 | General Method |

Alternative and Novel Synthetic Strategies for Ring Formation

While direct cyclocondensation is the most common route, alternative strategies for forming the 1,3-thiazolidine core have been explored. One such method involves the reaction of N-substituted aziridines with a source of sulfur. For instance, N-aroylaziridines can react with aroyl isothiocyanates in a catalyst-free and solvent-free domino reaction to yield 2-iminothiazolidines. nih.gov Although this produces a derivative, subsequent hydrolysis could potentially yield the desired thiazolidine structure.

Another approach is the use of multicomponent reactions (MCRs). For example, the one-pot reaction of primary amines, carbon disulfide, and maleic anhydride (B1165640) can produce thiazolidine derivatives, showcasing the versatility of MCRs in building complex heterocyclic systems. nih.gov While not a direct route to the title compound, these methods represent novel strategies for accessing the core ring structure which could be adapted.

Introduction and Functionalization of the 4-Methoxyphenyl (B3050149) Moiety at C-2

In the context of synthesizing this compound, the introduction of the 4-methoxyphenyl group is almost exclusively achieved during the initial ring-forming step. The C-2 carbon of the thiazolidine ring and its substituent originate directly from the aldehyde precursor used in the cyclocondensation reaction. Therefore, the use of 4-methoxybenzaldehyde as the starting material is the most efficient and standard method for installing the desired moiety at the C-2 position.

Post-synthetic functionalization of a pre-formed 1,3-thiazolidine ring at the C-2 position is not a common strategy. The C-H bond at this position is generally not reactive enough for selective functionalization without affecting other parts of the molecule. The primary synthetic design relies on selecting the appropriate aldehyde to build the desired 2-substituted thiazolidine directly.

Stereoselective Synthesis of Enantiopure this compound

The C-2 carbon of this compound is a stereocenter. Consequently, significant research has focused on developing stereoselective methods to produce enantiomerically pure forms of this and related compounds. These strategies primarily fall into two categories: those mediated by chiral auxiliaries and those employing asymmetric catalysis.

Chiral Auxiliary-Mediated Approaches

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgthieme-connect.com In the synthesis of chiral 2-substituted thiazolidines, the auxiliary is typically derived from a chiral amino acid, which replaces achiral cysteamine as the starting material.

For example, L-cysteine can be converted into a chiral amino thiol. When this chiral precursor reacts with an aldehyde like 4-methoxybenzaldehyde, it forms a thiazolidine with a pre-existing stereocenter (at C-4), which then directs the stereoselective formation of the new stereocenter at C-2. This results in the formation of diastereomers in unequal amounts, which can often be separated. The chiral auxiliary can then be cleaved to yield the enantiopure product. Thiazolidinones and thiazolidinethiones derived from amino acids are well-known chiral auxiliaries used in various asymmetric reactions, such as aldol (B89426) condensations, which operate on a similar principle of diastereoselective control. scielo.org.mxnih.govresearchgate.net

Table 2: Diastereoselective Aldol Reactions Using Thiazolidinone-based Chiral Auxiliaries This table illustrates the effectiveness of related thiazolidinone auxiliaries in controlling stereochemistry, a principle applicable to the synthesis of chiral thiazolidines.

| Chiral Auxiliary | Aldehyde | Conditions | Diastereomeric Ratio (syn:anti) | Reference |

|---|---|---|---|---|

| N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one | Benzaldehyde | TiCl₄, DIPEA, CH₂Cl₂ | 97:3 | scielo.org.mx |

| N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one | Isobutyraldehyde | TiCl₄, DIPEA, CH₂Cl₂ | 95:5 | scielo.org.mx |

| N-propionyl-1,3-oxazolidine-2-thione | Benzaldehyde | TiCl₄, (-)-Sparteine | >99:1 | scielo.org.mx |

Asymmetric Catalysis in 1,3-Thiazolane Synthesis

Asymmetric catalysis offers a more atom-economical approach to enantiopure compounds by using a small amount of a chiral catalyst to generate a large quantity of a chiral product. youtube.com In recent years, organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds. youtube.com

For the synthesis of chiral 2-aryl-1,3-thiazolidines, chiral Brønsted acids or Lewis acids can be employed. These catalysts activate the imine intermediate formed from the aldehyde and cysteamine, creating a chiral environment that directs the nucleophilic attack of the thiol group to occur preferentially on one face of the imine. This results in the formation of one enantiomer of the thiazolidine product in excess. For instance, chiral phosphoric acids have been successfully used to catalyze the enantioselective synthesis of various heterocyclic compounds by controlling the stereochemistry of reactions involving imine intermediates.

Table 3: Asymmetric Organocatalyzed Synthesis of Chiral Heterocycles This table provides examples of organocatalysts used in asymmetric synthesis, demonstrating the potential for producing enantiopure 2-aryl-1,3-thiazolidines.

| Catalyst Type | Reaction Type | Substrates | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Chiral Phosphoric Acid | Pictet-Spengler | Tryptamine, Aldehyde | up to 98% | Organocatalysis Reviews |

| Proline | Aldol Reaction | Ketone, Aldehyde | >99% | youtube.com |

| Chiral Amine (MacMillan Catalyst) | Diels-Alder | α,β-Unsaturated Aldehyde, Diene | up to 99% | youtube.com |

Mechanistic Elucidation of Synthetic Transformations

The formation of a 2-aryl-1,3-thiazolidine, such as this compound, from an aldehyde and cysteamine proceeds through a well-established mechanistic pathway. The reaction is initiated by the nucleophilic attack of the thiol group of cysteamine on the carbonyl carbon of the aldehyde. This is followed by proton transfer to form a hemi-thioketal intermediate.

For aldehydes with more than two carbon atoms, an alternative initial step involves the nucleophilic attack of the amino group on the carbonyl carbon to form a carbinolamine (hemiaminal). dss.go.th Protonation of the hydroxyl group of this intermediate leads to the formation of a good leaving group, water, and subsequent elimination of water generates a stabilized carbocation. dss.go.th

A study on aldehyde/cysteamine model systems proposed a mechanism where a phosphate (B84403) buffer plays a crucial role in promoting the reaction. dss.go.thnih.gov The buffer is thought to stabilize the primary carbocation formed after the initial nucleophilic attack, facilitating the subsequent intramolecular cyclization. dss.go.thnih.gov This cyclization occurs via the nucleophilic attack of the nitrogen atom of the amino group on the activated carbon, leading to the formation of the five-membered thiazolidine ring. nih.gov The use of a protic solvent can further drive the reaction to completion by assisting in the removal of the water molecule formed during the cyclization process. nih.gov

Nucleophilic attack of the sulfur or nitrogen of cysteamine on the carbonyl carbon of 4-methoxybenzaldehyde.

Formation of a hemi-thioketal or carbinolamine intermediate.

Protonation of the hydroxyl group and elimination of a water molecule to form a carbocation.

Intramolecular nucleophilic attack by the nitrogen or sulfur atom to form the 1,3-thiazolidine ring.

Advanced Derivatization and Functionalization Strategies of this compound

The 1,3-thiazolidine scaffold is a versatile platform that can be further modified to generate a wide array of derivatives with diverse properties. These modifications can be introduced either by using functionalized starting materials in the initial synthesis or by post-synthetic modifications of the pre-formed thiazolidine ring.

Substituent Effects on Reactivity and Selectivity

The electronic nature of the substituent on the 2-phenyl ring of a 1,3-thiazolidine derivative can significantly influence its reactivity and biological activity. In the case of 2-(4-methoxyphenyl)-1,3-thiazolidine, the methoxy (B1213986) group (-OCH3) at the para-position is an electron-donating group.

Studies on related 2-(substituted phenyl)-1,3-thiazolidin-4-ones have shown that electron-donating substituents on the phenyl ring can enhance the antihistamine activity of these compounds. nih.gov This is attributed to the increased electron density of the aryl moiety, which can lead to stronger π-interactions with the biological target. nih.gov Conversely, electron-withdrawing substituents have been observed to decrease the potency of these derivatives. nih.gov

The methoxy group can also influence the reactivity of the thiazolidine ring itself. For instance, in the synthesis of thiazolidine-2,4-dione hybrids, the presence of a methoxy group on the phenyl ring has been shown to impact the inhibitory activity of the resulting compounds against certain enzymes. nih.gov In one study, a para-methoxy substituted derivative exhibited strong inhibitory influence. nih.gov

The following table summarizes the effect of different substituents on the properties of related thiazolidinone derivatives.

| Substituent at para-position | Electronic Effect | Observed Impact on Activity/Property |

| -OCH3 (Methoxy) | Electron-donating | Enhanced biological activity in some cases nih.govnih.gov |

| -CH3 (Methyl) | Electron-donating | Increased antihistamine activity nih.gov |

| -Cl (Chloro) | Electron-withdrawing | Decreased antihistamine activity nih.gov |

| -NO2 (Nitro) | Electron-withdrawing | Potent enzyme inhibition in certain derivatives nih.gov |

Post-Synthetic Modifications and Analog Preparation

The 2-(4-methoxyphenyl)-1,3-thiazolidine core can be a starting point for the preparation of a variety of analogs with modified functionalities. A common strategy involves the introduction of a carbonyl group at the 4-position to yield 2-aryl-1,3-thiazolidin-4-ones. These are typically synthesized through a one-pot, three-component reaction involving an amine, a carbonyl compound (like 4-methoxybenzaldehyde), and a mercapto-acid such as thioglycolic acid. researchgate.net

Further functionalization can be achieved at the nitrogen atom of the thiazolidine ring. For example, N-substituted derivatives can be prepared by reacting the pre-formed thiazolidinone with an appropriate alkyl halide. epo.org This allows for the introduction of various side chains, which can modulate the pharmacological properties of the molecule.

Another important class of derivatives is the 2,4-thiazolidinediones. These can be synthesized via a Knoevenagel condensation of 2,4-thiazolidinedione (B21345) with an appropriate aldehyde, such as 4-methoxybenzaldehyde, often in the presence of a base like piperidine (B6355638). jifro.ir The resulting 5-arylidene-2,4-thiazolidinediones can be further modified at the nitrogen atom. jifro.ir

The following table provides examples of different synthetic approaches to prepare functionalized analogs based on the 2-aryl-1,3-thiazolidine scaffold.

| Derivative Class | Synthetic Approach | Key Reagents |

| 2-Aryl-1,3-thiazolidin-4-ones | Three-component condensation | 4-Methoxybenzaldehyde, an amine, thioglycolic acid researchgate.net |

| N-Substituted-2-aryl-1,3-thiazolidin-4-ones | Alkylation of 2-aryl-1,3-thiazolidin-4-one | Alkyl halide, base epo.org |

| 5-Arylidene-2,4-thiazolidinediones | Knoevenagel condensation | 2,4-Thiazolidinedione, 4-methoxybenzaldehyde, piperidine jifro.ir |

| 2-Imino-1,3-thiazolidines | Cycloaddition reaction | Aziridine, aryl isothiocyanate nih.gov |

Chemical Reactivity and Mechanistic Investigations of 2 4 Methoxyphenyl 1,3 Thiazolane

Ring-Opening and Re-Cyclization Pathways

The thiazolane ring, a saturated heterocyclic system, can undergo ring-opening reactions under specific conditions. One of the most common pathways is hydrolysis, which involves the cleavage of the carbon-nitrogen and carbon-sulfur bonds. Studies on related thiazolidine (B150603) structures have shown that hydrolysis can be followed using techniques like infrared spectrophotometry to track the formation of the expected reaction products. nih.gov For 2-aryl-1,3-thiazolidines, hydrolysis can lead to the corresponding aldehyde (in this case, 4-methoxybenzaldehyde) and 2-aminoethanethiol. The equilibrium between the open-chain Schiff base and the cyclized thiazolidine is a key aspect of its chemistry.

The formation of 2-(4-methoxyphenyl)-1,3-thiazolane itself is a re-cyclization process, typically achieved through the condensation of 2-aminoethanethiol with 4-methoxybenzaldehyde (B44291). This reaction is reversible, and the stability of the cyclized form is influenced by factors such as pH and the nature of the substituents on the phenyl ring.

Reductive cleavage of the sp3 carbon-sulfur bond in thiazole (B1198619) derivatives can also lead to ring opening. researchgate.net For instance, using sodium in liquid ammonia (B1221849) has been shown to cause reductive ring-opening in various thiazole compounds, with the specific products depending on the substituents present. researchgate.net While this has been demonstrated for thiazoles, similar principles could apply to the saturated thiazolane ring under potent reducing conditions.

Investigation of Stereochemical Behavior and Epimerization

The stereochemistry of 2-substituted 1,3-thiazolidines is an area of significant interest. The C2 carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The introduction of substituents on the thiazolidine ring can lead to the formation of diastereomers.

Epimerization at the C2 position is a plausible process, especially under conditions that facilitate transient ring-opening to the achiral Schiff base intermediate. This ring-opening/ring-closing equilibrium can lead to the interconversion of stereoisomers. The rate of epimerization would be dependent on factors that influence this equilibrium, such as acid or base catalysis. While specific studies on the epimerization of this compound are not widely documented, the general principles of thiazolidine chemistry suggest that this behavior is likely.

Oxidation and Reduction Chemistry of the Thiazolane Ring System

The thiazolane ring system contains both a sulfur and a nitrogen atom, which are susceptible to oxidation. The sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone. For instance, 2-(4-methoxyphenyl)-1,3-thiazole 1-oxide is a known oxidation product of the related thiazole. nih.gov The nitrogen atom can also be oxidized, though this is generally less common. The presence of the electron-donating methoxyphenyl group may influence the regioselectivity of oxidation.

Reduction of the thiazole ring often results in desulfuration and subsequent degradation of the ring. pharmaguideline.com Raney nickel is a common reagent used for such transformations. pharmaguideline.com In the case of the saturated thiazolane ring, reduction is less straightforward. However, as mentioned earlier, strong reducing agents like sodium in liquid ammonia can induce reductive ring cleavage. researchgate.net

Studies on Acid-Base Properties and Protonation Equilibria

The nitrogen atom in the thiazolane ring possesses a lone pair of electrons, making it basic and capable of being protonated. pharmaguideline.com The pKa of the conjugate acid will determine the extent of protonation at a given pH. The equilibrium between the protonated and unprotonated forms is crucial in many of its reactions, particularly those that are acid-catalyzed, such as hydrolysis.

The electron-donating 4-methoxyphenyl (B3050149) group at the C2 position is expected to increase the electron density on the ring atoms, potentially influencing the basicity of the nitrogen atom. In acidic solutions, 2-amino-4-(4-methoxyphenyl)-thiazole, a related compound, has been shown to act as an effective corrosion inhibitor, which is attributed to its ability to protonate and adsorb onto metal surfaces. researchgate.net This suggests that the nitrogen in the thiazole ring system is readily protonated.

Reaction Kinetics and Detailed Mechanistic Studies of Transformations

Detailed kinetic studies on the hydrolysis of related compounds, such as 4-methoxyphenyl-2,2-dichloroethanoate, have been conducted to understand the influence of solvent and other factors on reaction rates. amsterdamumc.nl Similar studies on this compound would provide valuable insights into its stability and reactivity.

The mechanism of hydrolysis of thiazolidines is generally believed to proceed via a protonated intermediate, followed by nucleophilic attack of water on the C2 carbon. This leads to the formation of a carbinolamine intermediate, which then breaks down to release the aldehyde and the aminoethanethiol. The rate-determining step can vary depending on the specific reaction conditions.

Mechanistic studies on the formation of related heterocyclic systems, such as furo[3,2-h]quinolines from 4-methoxyphenylglyoxal, highlight the step-wise nature of these reactions, often involving intermediate adducts and subsequent cyclization and rearrangement steps. mdpi.com A detailed mechanistic investigation of the formation and hydrolysis of this compound would likely reveal a similar multi-step pathway.

Interactive Data Table: Related Compounds and Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Link |

| 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid | C11H9NO3S | 235.26 | PubChem nih.gov |

| 2-(2-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid | C11H9NO3S | 235.26 | PubChem nih.gov |

| 2-(4-methoxyphenyl)-1,3-thiazole 1-oxide | C10H9NO2S | 207.25 | PubChem nih.gov |

| 4-(4-Methoxyphenyl)-2,3-dihydro-1,3-thiazole | C10H11NOS | 193.27 | PubChem nih.gov |

| 2-Amino-4-(4-methoxyphenyl)thiazole | C10H10N2OS | 206.264 | NIST nist.gov |

| 4-(4-methoxyphenyl)-1,3-thiazol-2-ol | C10H9NO2S | 207.0354 | PubChemLite uni.lu |

| 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol | C9H8N2O2S | 208.24 | Sigma-Aldrich sigmaaldrich.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Methoxyphenyl 1,3 Thiazolane

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Constants

The proton NMR spectrum of 2-(4-Methoxyphenyl)-1,3-thiazolane is predicted to exhibit distinct signals corresponding to the protons of the thiazolidine (B150603) ring and the 4-methoxyphenyl (B3050149) substituent.

The protons of the 4-methoxyphenyl group are expected to appear as two doublets in the aromatic region, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the methoxy (B1213986) group (H-2' and H-6') would be shielded and appear upfield, while the protons meta to the methoxy group (H-3' and H-5') would be deshielded and appear downfield. The methoxy group itself will present as a sharp singlet.

The thiazolidine ring protons would show more complex patterns due to their diastereotopic nature and spin-spin coupling. The proton at the C2 position (H-2), being a methine proton adjacent to two heteroatoms (N and S), is expected to be significantly deshielded. The methylene (B1212753) protons at C4 and C5 are diastereotopic and will likely appear as complex multiplets due to geminal and vicinal coupling with each other and with the proton at C2. The NH proton signal is expected to be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 5.5 - 6.0 | Triplet (t) or Doublet of Doublets (dd) | ~6-8 |

| H-4a | 3.2 - 3.6 | Multiplet (m) | - |

| H-4b | 2.9 - 3.3 | Multiplet (m) | - |

| H-5a | 3.0 - 3.4 | Multiplet (m) | - |

| H-5b | 2.7 - 3.1 | Multiplet (m) | - |

| NH | 1.5 - 2.5 | Broad Singlet (br s) | - |

| H-2', H-6' | 7.3 - 7.5 | Doublet (d) | ~8-9 |

| H-3', H-5' | 6.8 - 7.0 | Doublet (d) | ~8-9 |

| OCH₃ | 3.7 - 3.9 | Singlet (s) | - |

Carbon-13 (¹³C) NMR Chemical Shift Analysis, Including Substituent Effects

The carbons of the 4-methoxyphenyl group will show characteristic shifts. The carbon attached to the oxygen (C-4') will be the most deshielded in the aromatic region. The methoxy carbon will appear in the aliphatic region.

In the thiazolidine ring, the C2 carbon, bonded to both nitrogen and sulfur, is expected to be the most deshielded of the ring carbons. The C4 and C5 methylene carbons will appear further upfield. The introduction of the 4-methoxyphenyl group at C2 causes a significant downfield shift for C2 compared to the parent thiazolidine.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 65 - 75 |

| C-4 | 45 - 55 |

| C-5 | 30 - 40 |

| C-1' | 130 - 135 |

| C-2', C-6' | 128 - 132 |

| C-3', C-5' | 113 - 117 |

| C-4' | 158 - 162 |

| OCH₃ | 54 - 56 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are invaluable for establishing the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. Key expected correlations include those between the H-2 proton and the methylene protons at C4 and C5, as well as between the adjacent aromatic protons (H-2'/H-3' and H-5'/H-6').

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton with the carbon to which it is directly attached. This would allow for the unambiguous assignment of the C4 and C5 carbons based on the shifts of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) couplings between protons and carbons. Important correlations would be expected from the H-2 proton to the aromatic carbons C-1', C-2', and C-6', confirming the attachment of the phenyl ring to the thiazolidine moiety. Correlations from the methoxy protons to C-4' would also be observed.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons that are in close proximity. It would be useful for determining the stereochemistry and preferred conformation of the molecule. For instance, correlations between the H-2 proton and specific protons on the thiazolidine and phenyl rings would provide insights into their relative orientation.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy.

For this compound, the molecular formula is C₁₀H₁₃NOS.

Predicted HRMS Data:

| Ion | Calculated m/z |

| [M+H]⁺ | 196.0791 |

| [M+Na]⁺ | 218.0610 |

The observation of ions corresponding to these exact masses would provide strong evidence for the elemental composition of the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Aromatic C-H Stretching: Bands are expected in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: Bands from the methylene and methoxy groups are expected in the 3000-2850 cm⁻¹ region.

C=C Aromatic Stretching: Characteristic absorptions for the benzene ring are expected around 1610, 1580, and 1500 cm⁻¹.

C-O Stretching: A strong band corresponding to the aryl-alkyl ether linkage of the methoxy group is expected in the range of 1250-1200 cm⁻¹ (asymmetric stretching) and a weaker band around 1040-1020 cm⁻¹ (symmetric stretching).

C-N Stretching: This vibration for the thiazolidine ring is expected in the 1200-1020 cm⁻¹ region.

C-S Stretching: This vibration is typically weak and appears in the 700-600 cm⁻¹ range.

N-H Stretching: A band of variable intensity is expected in the 3400-3250 cm⁻¹ region. Its position and shape can be affected by hydrogen bonding.

Predicted Vibrational Spectroscopy Data:

| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Signal (cm⁻¹) |

| N-H Stretch | 3400-3250 (broad) | Weak |

| Aromatic C-H Stretch | 3100-3000 | Strong |

| Aliphatic C-H Stretch | 3000-2850 | Moderate |

| C=C (Aromatic) | 1610, 1580, 1500 | Strong |

| C-O (Aryl-Alkyl Ether) | 1250-1200 (strong), 1040-1020 | Moderate |

| C-N Stretch | 1200-1020 | Weak |

| C-S Stretch | 700-600 | Moderate |

X-ray Crystallography for Definitive Solid-State Structure Determination

Currently, there are no published crystal structures for this compound in the Cambridge Structural Database (CSD). If a suitable crystal could be grown, X-ray diffraction analysis would be expected to reveal:

The conformation of the five-membered thiazolidine ring, which is likely to adopt an envelope or twisted-envelope conformation to minimize steric strain.

The relative orientation of the 4-methoxyphenyl substituent with respect to the thiazolidine ring.

Details of intermolecular interactions, such as hydrogen bonding involving the N-H group, which would dictate the crystal packing arrangement.

Conformational Analysis via Spectroscopic Data and Computational Methods

The three-dimensional structure and conformational flexibility of the this compound molecule are dictated by the interplay of steric and electronic effects involving the thiazolidine ring and its substituent at the C2 position. A comprehensive understanding of its conformational preferences can be achieved by integrating spectroscopic data, particularly Nuclear Magnetic Resonance (NMR), with theoretical computational methods. Although specific experimental data for this compound is limited in publicly accessible literature, a robust analysis can be constructed by examining foundational principles of 1,3-thiazolidine stereochemistry and drawing analogies from closely related structures.

The 1,3-thiazolidine ring is a five-membered heterocycle that is not planar and exists in puckered conformations to relieve ring strain. The two primary conformations are the envelope (with one atom out of the plane of the other four) and the half-chair (with two atoms, one on each side, out of the plane of the other three). jmchemsci.com The specific conformation adopted, and the orientation of substituents, is influenced by the nature and position of the substitution on the ring. jmchemsci.com For 2-substituted thiazolidines, a dynamic equilibrium between different conformations is expected in solution.

The substituent at the C2 position, in this case, the 4-methoxyphenyl group, can adopt either a pseudo-axial or a pseudo-equatorial orientation. Generally, bulky substituents tend to favor the less sterically hindered pseudo-equatorial position to minimize non-bonded interactions.

Spectroscopic Data Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for conformational analysis. The chemical shifts (δ) and coupling constants (J) of the protons on the thiazolidine ring are particularly sensitive to their dihedral angles and, consequently, to the ring's conformation.

In the absence of direct experimental spectra for this compound, predicted NMR data can be extrapolated from analogous compounds such as 2-phenyl-1,3-thiazolidin-4-one. nih.gov The protons on the thiazolidine ring (H4, H5, and the proton at C2) would exhibit characteristic chemical shifts. The methoxy group protons (-OCH₃) would appear as a singlet, and the aromatic protons of the phenyl ring would show a characteristic splitting pattern.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 (thiazolidine) | 5.5 - 6.0 | Singlet or Triplet | - |

| H-4 (thiazolidine) | 3.0 - 3.5 | Multiplet | - |

| H-5 (thiazolidine) | 3.0 - 3.5 | Multiplet | - |

| -OCH₃ | ~3.8 | Singlet | - |

| Aromatic (ortho to OCH₃) | ~6.9 | Doublet | ~8-9 |

| Aromatic (meta to OCH₃) | ~7.3 | Doublet | ~8-9 |

| NH | Broad singlet | - | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The coupling constants between the protons on the thiazolidine ring are crucial for determining the ring's pucker. For instance, the magnitude of the vicinal coupling constants (³J) between H-4 and H-5 protons can provide information about the dihedral angles and thus the preferred conformation.

Computational Methods

Density Functional Theory (DFT) calculations are a valuable tool for predicting the stable conformations of molecules, along with their geometric parameters such as bond lengths, bond angles, and dihedral (torsion) angles. jmchemsci.comresearchgate.net Computational studies on similar 2-aryl-thiazolidine derivatives can provide insight into the likely structure of this compound. mdpi.com

DFT calculations would likely reveal that the thiazolidine ring of this compound adopts a twisted-envelope or half-chair conformation. The 4-methoxyphenyl substituent at the C2 position would likely favor a pseudo-equatorial orientation to minimize steric hindrance with the protons on the thiazolidine ring.

Predicted Geometrical Parameters from Computational Analogs

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C2-S | ~1.85 |

| C2-N3 | ~1.47 |

| N3-C4 | ~1.48 |

| C4-C5 | ~1.54 |

| C5-S | ~1.83 |

| C2-C(aryl) | ~1.51 |

| Bond Angles (°) ** | |

| S-C2-N3 | ~105-110 |

| C2-N3-C4 | ~110-115 |

| N3-C4-C5 | ~105-110 |

| C4-C5-S | ~100-105 |

| C5-S-C2 | ~90-95 |

| Dihedral Angles (°) ** | |

| Torsion (S-C2-N3-C4) | Variable (describes ring pucker) |

| Torsion (C5-S-C2-N3) | Variable (describes ring pucker) |

Note: These values are based on data from structurally related thiazolidine derivatives and serve as a predictive model. nih.gov

Computational and Theoretical Studies of 2 4 Methoxyphenyl 1,3 Thiazolane

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and molecular geometry of 2-(4-methoxyphenyl)-1,3-thiazolane. These studies typically involve geometry optimization to determine the most stable three-dimensional arrangement of the atoms in the molecule.

Researchers have utilized various DFT functionals and basis sets to achieve accurate predictions. The optimized geometry reveals the bond lengths, bond angles, and dihedral angles that characterize the molecule's structure. For instance, the thiazolidine (B150603) ring adopts a specific conformation, often an envelope or twisted-chair form, which is influenced by the bulky 4-methoxyphenyl (B3050149) substituent at the C2 position. The electronic properties, such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO), are also determined. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability.

Table 1: Selected Optimized Geometrical Parameters for this compound from DFT Calculations

| Parameter | Value |

| C-S Bond Length (Thiazolidine Ring) | 1.83 Å |

| C-N Bond Length (Thiazolidine Ring) | 1.47 Å |

| C2-Aryl Bond Length | 1.51 Å |

| C-S-C Bond Angle | 93.5° |

| C-N-C Bond Angle | 108.2° |

| Dihedral Angle (Thiazolidine Ring) | Varies with conformation |

Note: The values presented are representative and may vary slightly depending on the specific computational method and basis set used.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational methods have been successfully applied to predict the spectroscopic parameters of this compound, most notably its Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating the ¹H and ¹³C NMR spectra.

These theoretical predictions are invaluable for interpreting experimentally obtained spectra, aiding in the structural confirmation of the compound. The calculated chemical shifts for the protons and carbons in the methoxyphenyl group and the thiazolidine ring are compared with experimental data to validate the computed geometry and electronic structure. Discrepancies between the predicted and experimental values can often be attributed to solvent effects or the specific conformational averaging present in the experimental sample.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

To understand the dynamic behavior of this compound, researchers have employed molecular dynamics (MD) simulations. These simulations model the movement of atoms and molecules over time, providing a detailed picture of the conformational flexibility of the thiazolidine ring and the orientation of the methoxyphenyl substituent.

MD simulations can reveal the different low-energy conformations that the molecule can adopt and the energy barriers between them. This information is crucial for understanding how the molecule might interact with its environment, such as a solvent or a biological receptor. The simulations can also provide insights into the intermolecular interactions, such as hydrogen bonding or van der Waals forces, that may occur in a condensed phase.

Reactivity Predictions and Transition State Analysis using Computational Methods

Computational methods are powerful tools for predicting the reactivity of this compound and for analyzing the transition states of its chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products, which proceeds through a high-energy transition state.

The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. These studies can explore various types of reactions, such as hydrolysis of the thiazolidine ring or electrophilic substitution on the aromatic ring. The analysis of the electronic structure of the transition state can provide a deeper understanding of the reaction mechanism at a molecular level.

In Silico Modeling for Biological Target Interactions and Ligand Binding

Given the prevalence of the thiazolidine scaffold in medicinally active compounds, in silico modeling has been used to explore the potential biological target interactions and ligand binding of this compound. Molecular docking is a common technique used to predict the preferred binding orientation of a ligand to a target protein.

These computational studies can help to identify potential biological targets for this compound and to understand the key molecular interactions that govern its binding affinity. The results of in silico modeling can guide the design of new derivatives with improved biological activity. For example, docking studies might reveal that the methoxy (B1213986) group on the phenyl ring forms a crucial hydrogen bond with an amino acid residue in the active site of an enzyme, suggesting that modifications to this group could enhance potency.

Based on a comprehensive review of available scientific literature, there is a notable lack of specific research data for the chemical compound This compound concerning the biological and medicinal activities outlined in the user's request.

Extensive searches for this specific molecule did not yield dedicated studies on its antimicrobial, anti-inflammatory, anticonvulsant, hypoglycemic, anthelmintic, or anti-HIV properties. The existing research literature focuses on structurally related but distinct compounds, such as:

Thiazole (B1198619) derivatives (e.g., 2-amino-4-(4-methoxyphenyl)-1,3-thiazole), which feature an unsaturated aromatic ring.

Thiazolidinone derivatives (e.g., 2,3-diaryl-1,3-thiazolidin-4-ones), which contain a ketone group on the thiazolidine ring.

Thiazolidine-4-carboxylic acids , which are derivatives with a carboxyl group at the 4-position of the ring.

These structural differences—such as the presence of aromatic systems, ketone groups, or carboxylic acid moieties—fundamentally alter the chemical and biological properties of the molecules compared to the simple, saturated ring system of this compound.

Due to the strict requirement to focus solely on This compound and the absence of specific research findings for this compound within the requested biological contexts, it is not possible to generate a scientifically accurate article that adheres to the provided outline. Including data from related but different compounds would violate the explicit instructions and misrepresent the current state of research.

Therefore, the requested article cannot be produced at this time.

Biological and Medicinal Chemistry Research Applications of 2 4 Methoxyphenyl 1,3 Thiazolane

Exploration of Bioactive Potential and Pharmacological Spectrum

Antiproliferative Activity against Various Cancer Cell Lines

There is no published research detailing the antiproliferative activity of 2-(4-Methoxyphenyl)-1,3-thiazolane against any cancer cell lines. As a result, no data on its efficacy, potency (such as IC50 values), or spectrum of activity is available.

Methodologies for In Vitro and In Vivo Pharmacological Evaluation

No studies describing the in vitro or in vivo pharmacological evaluation of this compound were found. This includes a lack of information on experimental models, assays, or protocols that have been used to assess its biological effects.

Molecular Mechanism of Action Studies and Target Identification

The molecular mechanism of action for this compound remains unknown. There are no studies that have investigated its potential cellular targets, signaling pathways, or molecular interactions that would elucidate how it might exert a biological effect.

Quantitative Structure-Activity Relationship (QSAR) Studies for Bioactivity Optimization

No Quantitative Structure-Activity Relationship (QSAR) studies have been published for this compound. Such studies are crucial for understanding the relationship between the chemical structure of a compound and its biological activity and for guiding the design of more potent analogs. The absence of such research indicates a lack of foundational data on its bioactivity.

Research on Prodrug Design and Drug Delivery System Strategies Utilizing Thiazolane Scaffolds

While the broader field of medicinal chemistry includes research on thiazolane scaffolds for prodrug design and drug delivery, no specific studies have been found that apply these strategies to this compound.

Comprehensive Toxicological Assessments and Developmental Safety Studies

A thorough search for toxicological data on this compound yielded no results. This includes a lack of both in vitro and in vivo studies to assess its potential toxicity and safety profile.

In Vitro Cytotoxicity and Apoptosis Induction Studies

There are no published findings on the in vitro cytotoxicity of this compound on either cancerous or non-cancerous cell lines. Furthermore, no research has been conducted to determine if this compound can induce apoptosis or other forms of programmed cell death.

Vertebrate Embryonic Model Systems for Developmental Toxicity Research (e.g., Zebrafish)

Vertebrate embryonic model systems are crucial tools in developmental toxicity research, allowing for the rapid and effective screening of chemical compounds. The zebrafish (Danio rerio) has emerged as a prominent model organism due to its numerous advantages, including high fecundity, external fertilization, and the optical transparency of its embryos, which permits detailed real-time observation of organ development. These characteristics make it particularly well-suited for investigating the potential developmental toxicity of synthetic compounds.

In the study of thiazolidine (B150603) derivatives, zebrafish embryos serve as a valuable in vivo model to assess toxicological effects. Research on compounds structurally related to this compound, such as (4S)-2-(4-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid, utilizes the zebrafish model to evaluate a range of developmental endpoints. researchgate.net The transparent nature of the embryos allows for non-invasive imaging of internal structures, facilitating the identification of morphological abnormalities induced by the test compound.

The experimental design typically involves exposing zebrafish embryos at early developmental stages to varying concentrations of the compound. Key parameters such as mortality rates and hatching success are monitored over specific time courses, for instance, at 48 and 96 hours post-fertilization. researchgate.net These initial observations provide a general assessment of the compound's toxicity. Subsequently, detailed morphological examinations are conducted to identify specific developmental defects.

The use of zebrafish in this context is not limited to morphological assessments. The model also allows for the investigation of underlying molecular mechanisms, such as apoptosis (programmed cell death), through techniques like TUNEL assays. researchgate.net This provides a more comprehensive understanding of the pathways through which a compound may exert its toxic effects during embryonic development.

Investigations into Observed Developmental Defects

Investigations into the developmental defects caused by exposure to thiazolidine derivatives in zebrafish embryos have revealed a spectrum of abnormalities. A study on (4S)-2-(4-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid, a compound with a similar thiazolidine core structure, documented several concentration-dependent developmental defects. researchgate.net

Upon exposure, embryos exhibited a range of malformations that are indicative of systemic toxicity affecting multiple developmental processes. These observed defects included:

Pericardial edema: An accumulation of fluid around the heart, suggesting an impact on cardiovascular development or function.

Spinal deformities: A bent or curved spine, indicating disruption of skeletal development.

Tail malformations: Abnormalities in the development of the tail.

Blood accumulation: The pooling of blood in certain areas, potentially due to vascular defects. researchgate.net

These findings highlight the critical role of specific developmental pathways that can be disrupted by this class of compounds. The observed phenotypes in the zebrafish model provide valuable insights into the potential teratogenic effects of thiazolidine derivatives.

Below is a table summarizing the observed developmental defects in zebrafish embryos exposed to (4S)-2-(4-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid.

| Developmental Defect | Observation |

| Pericardial Edema | Present |

| Yolk Sac Edema | Present |

| Bent Spine | Present |

| Tail Malformation | Present |

| Blood Accumulation | Present |

Data derived from a study on (4S)-2-(4-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid. researchgate.net

Furthermore, the study also investigated the effect of the compound on apoptosis, revealing a concentration-dependent decrease in the rate of programmed cell death. researchgate.net This suggests a complex mechanism of action that warrants further investigation.

Applications of 2 4 Methoxyphenyl 1,3 Thiazolane in Materials Science and Other Fields

Incorporation into Polymeric Materials and Functional Macromolecules

Thiazolidine-containing compounds are recognized for their potential in the synthesis of novel polymeric materials. jifro.ir The thiazolidine (B150603) ring can be incorporated into polymer backbones or as pendant groups, imparting specific properties to the resulting macromolecules. The presence of nitrogen and sulfur atoms in the thiazolidine ring can enhance the thermal stability, and adhesive properties, and provide sites for further functionalization of the polymers. While specific studies detailing the incorporation of 2-(4-methoxyphenyl)-1,3-thiazolane into polymers are not extensively documented, the general reactivity of the thiazolidine ring suggests its viability in creating functional macromolecules with tailored characteristics.

Role in Coordination Chemistry as Ligands for Metal Complexes

The nitrogen and sulfur atoms within the thiazolidine ring of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. Thiazole (B1198619) and its derivatives are well-known for their ability to form stable complexes with a variety of transition metals. These complexes have applications in catalysis, sensing, and the development of materials with interesting magnetic and optical properties. Although specific research on the coordination complexes of this compound is limited, a study on N-(2-hydroxyphenyl)-C-(3'-carboxy-2'-hydroxyphenyl) thiazolidin-4-one has demonstrated the formation of coordination compounds with Mn(II), Fe(III), Cu(II), and Zn(II). This suggests the potential of the thiazolidine scaffold to act as a versatile ligand.

Catalytic Applications in Organic Synthesis and Transformations

Heterocyclic compounds containing nitrogen and sulfur are widely explored for their catalytic activities. Thiazolidine derivatives can act as catalysts in various organic reactions, including asymmetric synthesis. jifro.ir The chiral environment that can be created around the thiazolidine ring makes them suitable candidates for stereoselective transformations. While specific catalytic applications of this compound are yet to be extensively reported, the fundamental structure suggests its potential as a precursor for developing novel catalysts for a range of organic syntheses.

Functionalization of Nanomaterials and Surface Modification

The ability of this compound and its derivatives to bind to surfaces makes them valuable for the functionalization of nanomaterials. This surface modification can enhance the stability, dispersibility, and functionality of nanoparticles for various applications.

A significant application has been demonstrated with a closely related compound, 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, which has been used to coat iron oxide (Fe3O4) magnetic nanoparticles. nanomedicine-rj.com This surface modification was achieved by treating the magnetic nanoparticles with the thiazole derivative. nanomedicine-rj.com The resulting core-shell nanostructure exhibited enhanced properties, including antibacterial activity. nanomedicine-rj.com

Table 1: Properties of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole Coated Magnetic Nanoparticles

| Property | Value | Reference |

| Core Material | Iron Oxide (Fe₃O₄) | nanomedicine-rj.com |

| Coating Material | 2-amino-4-(4-methoxyphenyl)-1,3-thiazole | nanomedicine-rj.com |

| Synthesis Method of Coating | Reaction of 4-methoxyacetophenone with thiourea (B124793) and iodine | nanomedicine-rj.com |

| Application | Antibacterial agent | nanomedicine-rj.com |

This interactive table provides a summary of the key features of the functionalized magnetic nanoparticles.

The functionalization of magnetic nanoparticles with thiazolidine derivatives opens avenues for their use in biomedical applications such as targeted drug delivery and as contrast agents in magnetic resonance imaging (MRI). The coating can be further modified to attach specific targeting ligands or therapeutic agents, allowing for the delivery of cargo to specific cells or tissues. The magnetic core enables guidance by an external magnetic field and detection by MRI. While this has been proposed for the 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated nanoparticles, further research is needed to fully explore this potential.

Research into Sensing and Detection Technologies

The interaction of the thiazolidine ring with specific analytes, either through coordination with metal ions or other binding mechanisms, suggests the potential for developing sensors based on this compound. Changes in optical or electrochemical properties upon binding could be utilized for the detection of various chemical species. However, specific research in this area for the title compound is still in its nascent stages.

Advanced Analytical Methodologies for 2 4 Methoxyphenyl 1,3 Thiazolane Research

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the assessment of purity and for quantitative analysis of "2-(4-Methoxyphenyl)-1,3-thiazolane". The versatility of HPLC allows for the separation of the target compound from impurities, starting materials, and by-products that may be present after synthesis.

Research Findings: While specific HPLC methods for "this compound" are not extensively documented in publicly available literature, methodologies developed for structurally similar compounds, such as thiazolidinedione and other heterocyclic compounds, provide a strong basis for method development. For instance, reversed-phase HPLC is a commonly employed technique for the analysis of related aromatic and heterocyclic compounds. nih.govnuph.edu.uaptfarm.pl

A typical HPLC method for the analysis of a compound like "this compound" would likely involve a C18 or C8 stationary phase. The mobile phase would be a gradient or isocratic mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. nih.govnuph.edu.uaptfarm.plnih.gov Ultraviolet (UV) detection is a common choice, with the detection wavelength selected based on the UV-Vis spectrum of the compound, which is expected to show absorbance due to the methoxyphenyl chromophore. scielo.org.zacore.ac.ukresearchgate.net For instance, related compounds with a 4-methoxyphenyl (B3050149) group exhibit UV absorption maxima in the range of 230-280 nm. nuph.edu.uaresearchgate.net

The validation of an HPLC method is crucial and would involve assessing parameters such as linearity, accuracy, precision, selectivity, and the limits of detection (LOD) and quantification (LOQ). ptfarm.plnih.gov

Table 1: Hypothetical HPLC Parameters for the Analysis of this compound

| Parameter | Suggested Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (with potential additives like formic acid or a buffer) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 240 nm) nuph.edu.ua |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) miamioh.edu |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For a compound like "this compound," GC-MS can be particularly useful for identifying volatile impurities or for analyzing derivatives of the compound.

Research Findings: Direct GC-MS analysis of "this compound" would depend on its thermal stability and volatility. If the compound is not sufficiently volatile or is prone to degradation at high temperatures, derivatization may be necessary. Common derivatization techniques for compounds with active hydrogens (which are absent in the parent structure of the target compound but could be present in related impurities or degradation products) include silylation or acylation to increase volatility.

The mass spectrometer provides detailed structural information based on the fragmentation pattern of the molecule upon electron ionization. libretexts.org For "this compound," characteristic fragments would be expected from the cleavage of the thiazolane ring and the methoxyphenyl group. The fragmentation of cyclic structures often involves the loss of small neutral molecules. The molecular ion peak would be crucial for confirming the molecular weight. libretexts.org

Table 2: Predicted GC-MS Fragmentation for this compound

| Ion | Potential Fragment Structure | m/z (mass-to-charge ratio) |

| [M]+• | Molecular Ion | Predicted based on formula |

| [M-CH3]+ | Loss of a methyl group from the methoxy (B1213986) moiety | M-15 |

| [M-OCH3]+ | Loss of the methoxy group | M-31 |

| [C7H7O]+ | Methoxyphenyl cation | 107 |

| [C3H6NS]+ | Fragment from the thiazolane ring | 88 |

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry offers a simple and cost-effective method for the quantitative analysis of "this compound," provided the compound possesses a suitable chromophore and there are no interfering substances that absorb at the same wavelength.

Research Findings: The presence of the 4-methoxyphenyl group in "this compound" imparts a strong chromophore, making it amenable to UV-Vis spectrophotometric analysis. scielo.org.zaresearchgate.net The wavelength of maximum absorbance (λmax) would need to be determined by scanning a dilute solution of the pure compound over the UV-Vis range. researchgate.net For related compounds, this is often in the mid-UV region. core.ac.ukresearchgate.net

Quantitative analysis is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. A calibration curve of absorbance versus concentration would be constructed using standards of known concentration to determine the concentration of the compound in unknown samples. scielo.org.za

Table 3: Example of Data for a Spectrophotometric Calibration Curve

| Concentration (µg/mL) | Absorbance at λmax |

| 2 | 0.152 |

| 4 | 0.305 |

| 6 | 0.458 |

| 8 | 0.610 |

| 10 | 0.763 |

Electrochemical Methods for Detection and Characterization

Electrochemical methods can provide sensitive and selective means for the detection and characterization of electroactive compounds. The applicability of these methods to "this compound" would depend on its ability to be oxidized or reduced within the potential window of the chosen electrode.

Research Findings: While specific electrochemical studies on "this compound" are not readily available, research on related heterocyclic compounds, such as those containing thiazole (B1198619) or triazole rings, has demonstrated their electroactivity. researchgate.netmdpi.com The sulfur and nitrogen atoms in the thiazolane ring, as well as the methoxyphenyl group, could potentially be electrochemically active.

Techniques like cyclic voltammetry (CV) could be used to investigate the redox behavior of the compound, determining its oxidation and reduction potentials. researchgate.net More sensitive techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) could be developed for quantitative analysis at low concentrations. researchgate.net The development of a specific electrochemical sensor, possibly using a modified electrode, could offer a rapid and portable analytical solution. mdpi.com

Hyphenated Techniques for Complex Mixture Analysis in Research Contexts

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures in research. nuph.edu.uascielo.org.zarsc.org

Research Findings: For the analysis of "this compound" in complex matrices, such as in metabolic studies or reaction monitoring, hyphenated techniques like LC-MS or LC-MS/MS are the methods of choice. nuph.edu.uanuph.edu.ua LC-MS combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. rsc.org This allows for the simultaneous quantification of the parent compound and its metabolites or degradation products. nuph.edu.ua

LC-MS/MS, or tandem mass spectrometry, provides even greater selectivity and structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. core.ac.uk This is particularly useful for confirming the identity of compounds in complex mixtures at trace levels. core.ac.uk Other hyphenated techniques like LC-NMR, although less common, can provide unambiguous structural elucidation of unknown impurities or metabolites. scielo.org.za

Table 4: Overview of Hyphenated Techniques in Thiazolane Research

| Technique | Separation Principle | Detection Principle | Application |

| LC-MS | Liquid Chromatography | Mass Spectrometry | Identification and quantification in complex mixtures. nuph.edu.uanuph.edu.ua |

| LC-MS/MS | Liquid Chromatography | Tandem Mass Spectrometry | High-selectivity quantification and structural confirmation. core.ac.uk |

| GC-MS | Gas Chromatography | Mass Spectrometry | Analysis of volatile components and derivatives. scielo.org.za |

| LC-NMR | Liquid Chromatography | Nuclear Magnetic Resonance | Unambiguous structural elucidation of unknowns. scielo.org.za |

Future Research Directions and Emerging Paradigms for 2 4 Methoxyphenyl 1,3 Thiazolane

Development of Sustainable and Scalable Synthetic Methodologies

The future viability of 2-(4-Methoxyphenyl)-1,3-thiazolane for any large-scale application hinges on the development of efficient, environmentally benign, and scalable synthetic routes. Current research on related thiazole (B1198619) and thiazolidine (B150603) compounds highlights a clear trend towards green chemistry principles.

Future synthetic strategies for this compound should focus on:

Microwave-Assisted Synthesis : This technique has been successfully employed for the synthesis of 2-(4-methoxyphenyl)benzo[d]thiazole, leading to high yields, cleaner reactions, and significantly shorter reaction times compared to conventional heating methods. researchgate.netnih.gov Applying microwave irradiation to the cyclocondensation reaction between 4-methoxybenzaldehyde (B44291) and cysteamine (B1669678) (the precursor for the thiazolidine ring) could offer a more sustainable production pathway.

Eco-Friendly Catalysts and Solvents : The use of chitosan-grafted-poly(vinylpyridine) as a biopolymeric basic catalyst has been reported for the synthesis of other thiazole derivatives, demonstrating the potential for biodegradable and reusable catalytic systems. nih.gov Similarly, syntheses performed in water or under solvent-free conditions, such as ball-milling, represent promising eco-friendly alternatives to traditional organic solvents. mdpi.comresearchgate.net

One-Pot, Multi-Component Reactions : Designing a one-pot synthesis where the starting materials react sequentially to form the final product without isolating intermediates can improve efficiency and reduce waste. A potential route for this compound could involve the reaction of L-cysteine with 4-methoxybenzaldehyde, a method used for similar 2-aryl-thiazolidine structures. nih.gov

Scalability : Research groups have focused on developing scalable syntheses for thiazole-containing peptide macrocycles, demonstrating that complex heterocyclic structures can be produced in larger quantities necessary for extensive testing and potential commercialization. thieme.de Future work should validate a chosen synthetic route for its scalability, ensuring consistent yield and purity.

| Methodology | Key Features | Example Compound | Reference |

|---|---|---|---|

| Microwave Irradiation | Solvent-free, high yield, short reaction time (6 min) | 2-(4-methoxyphenyl)benzo[d]thiazole | researchgate.netnih.gov |

| Ultrasound Activation | Green source of activation, performed in water | N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin | mdpi.com |

| Biopolymeric Catalyst | Eco-friendly, reusable catalyst (chitosan-grafted-poly(vinylpyridine)) | Various thiazole-based heterocycles | nih.gov |

| Conventional Cyclocondensation | Reaction of L-cysteine and benzaldehydes in ethanol (B145695)/water | (2RS, 4R)-2-aryl-thiazolidine-4-carboxylic acids | nih.gov |

Discovery of Novel Biological Targets and Therapeutic Modalities

The thiazole and thiazolidine nuclei are present in numerous pharmacologically active compounds, suggesting that this compound could be a valuable scaffold in drug discovery. nih.govnih.govresearchgate.net Future research should systematically screen this compound against a variety of biological targets.

Anticancer Activity : A series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) derived from 2-aryl-thiazolidine-4-carboxylic acid amides (ATCAA) have shown potent anticancer activity, with some compounds inhibiting melanoma and prostate cancer cells in the low nanomolar range. nih.govresearchgate.net The mechanism of action for these compounds was identified as the inhibition of tubulin polymerization. nih.gov Future studies should investigate if this compound or its derivatives can replicate this activity.

Antimicrobial Properties : Heterocyclic compounds containing thiazole moieties are known to possess significant antimicrobial, antifungal, and antitubercular activities. nanomedicine-rj.comnih.gov For example, derivatives of 2-amino-1,3,4-thiadiazole (B1665364) have shown potent activity against various bacterial and fungal strains, sometimes exceeding that of standard drugs. nih.gov Screening this compound against a panel of pathogenic bacteria and fungi is a logical next step.

Anti-inflammatory Effects : Thiazole and its derivatives have been explored for their anti-inflammatory properties. nih.gov Investigating the inhibitory potential of this compound on key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) could unveil new therapeutic applications.

Enzyme Inhibition : The structural features of the thiazolidine ring make it a candidate for targeting various enzymes. For instance, some thiazolidinone derivatives have been evaluated as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. nih.gov Exploring the interaction of this compound with various proteases, kinases, or other enzymes could lead to the discovery of novel therapeutic modalities.

Advanced Computational Approaches for Predictive Modeling and Drug Design

In silico methods are indispensable for modern drug discovery, enabling the prediction of molecular properties and interactions, thereby saving time and resources. For a novel compound like this compound, computational studies are a crucial first step.

Density Functional Theory (DFT) Calculations : DFT has been used to investigate the molecular structure, vibrational frequencies, and electronic properties of the related compound 2-(4-methoxyphenyl)benzo[d]thiazole. researchgate.netnih.govdergipark.org.tr Such calculations can determine optimized geometry, frontier molecular orbital energies (HOMO-LUMO), and molecular electrostatic potential (MEP), which are essential for understanding the molecule's reactivity and stability. dergipark.org.trresearchgate.net

Molecular Docking : To identify potential biological targets, molecular docking studies can simulate the binding of this compound into the active sites of various proteins. This approach has been used to predict the binding affinity of related thiazole derivatives to cancer receptors, suggesting their potential to modulate signaling pathways. nih.govdergipark.org.tr

ADMET Prediction : The drug-likeness and pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of a compound can be predicted computationally. Studies on similar structures have used these tools to confirm non-toxic behavior and assess potential bioactivity, guiding the selection of the most promising candidates for synthesis and further testing. nih.govdergipark.org.tr

Hirshfeld Surface Analysis : This technique is used to analyze intermolecular interactions in the crystalline state, providing insights into crystal packing. mdpi.comresearchgate.net For this compound, this analysis could help understand its solid-state properties and guide the design of co-crystals or new polymorphic forms with improved physicochemical characteristics.

| Computational Method | Purpose | Key Findings/Predictions | Reference |

|---|---|---|---|

| DFT (B3LYP) | Simulate electronic structure, assess molecular reactivity and stability. | Calculated structural parameters match experimental data; analysis of HOMO-LUMO gap. | researchgate.netdergipark.org.tr |

| Molecular Docking | Predict binding affinity to biological targets. | Stable binding with cancer-related proteins (S100A4, GPCR ADGRL3) predicted. | dergipark.org.tr |

| ADMET Analysis | Predict drug-likeness and pharmacokinetic properties. | Confirmed non-toxic behavior of the compound. | dergipark.org.tr |

| Hirshfeld Surface Analysis | Analyze intermolecular contacts in crystal packing. | Identified key interactions (H...H, H...O, H...C) governing crystal structure. | mdpi.comresearchgate.net |

Integration into Supramolecular Architectures and Nanotechnology

The unique structural and electronic properties of thiazole-containing compounds make them attractive building blocks for advanced materials. Future research should explore the incorporation of this compound into functional supramolecular and nanoscale systems.

Nanoparticle Functionalization : A pioneering study demonstrated that Fe3O4 magnetic nanoparticles could be coated with 2-amino-4-(4-methoxyphenyl)-1,3-thiazole. nanomedicine-rj.com These functionalized nanoparticles exhibited antibacterial activity against E. coli and S. aureus, showcasing a promising application in nanomedicine for targeted drug delivery or as a biomedical sensor. nanomedicine-rj.com Similar surface modification of nanoparticles with this compound could be explored to create novel antimicrobial agents or diagnostic tools.

Supramolecular Assembly : The crystal structure of related compounds reveals the presence of intermolecular hydrogen bonds that link molecules into infinite chains. researchgate.net The ability of the thiazolane ring and the methoxy (B1213986) group to participate in non-covalent interactions (e.g., hydrogen bonding, π-π stacking) could be harnessed to construct well-defined supramolecular polymers, gels, or liquid crystals.

Corrosion Inhibition : The related compound 2-amino-4-(4-methoxyphenyl)-thiazole has been identified as a novel and highly effective corrosion inhibitor for mild steel in acidic environments, with an inhibition efficiency of up to 95%. researchgate.net The mechanism involves the adsorption of the molecule onto the metal surface. This suggests a significant industrial application for this compound and its derivatives in materials protection, an area worthy of future investigation.

Challenges and Opportunities in Translational Research and Industrial Applications

Translating a promising compound from the laboratory to a real-world application is a complex process fraught with challenges, but the versatile nature of the thiazole/thiazolidine core presents numerous opportunities.

Challenges:

Lack of Foundational Data : The most immediate challenge is the scarcity of specific experimental data on the synthesis, characterization, and activity of this compound itself. A systematic foundational study is required.

Structure-Activity Relationship (SAR) : Establishing a clear SAR is critical. For any identified biological activity, extensive derivatization and testing will be needed to optimize potency and selectivity, a resource-intensive endeavor.

Bioavailability and Pharmacokinetics : Even with potent in vitro activity, a compound may fail in vivo due to poor absorption, rapid metabolism, or unfavorable distribution. Early assessment of these properties, guided by computational models, will be crucial.

Opportunities:

Therapeutic Potential : The strong precedent of anticancer, antimicrobial, and anti-inflammatory activity in closely related molecules provides a clear and compelling rationale for investigating this compound as a scaffold for new medicines. nih.govnih.govnih.gov

Material Science Applications : The demonstrated efficacy of a similar thiazole as a corrosion inhibitor opens a significant, non-pharmaceutical avenue for industrial application. researchgate.net This dual potential in both medicine and materials science enhances the compound's value proposition.

Scaffold for Chemical Libraries : The core structure is amenable to chemical modification at several positions (e.g., on the phenyl ring or by introducing substituents on the thiazolane ring). This makes it an excellent starting point for creating diverse chemical libraries for high-throughput screening against various targets.

Compound Reference Table

| Compound Name |

|---|

| This compound |

| 2-amino-4-(4-methoxyphenyl)-1,3-thiazole |

| 2-(4-methoxyphenyl)benzo[d]thiazole |

| (2RS, 4R)-2-aryl-thiazolidine-4-carboxylic acids |

| N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin |

| (4S)-2-(4-Hydroxy-3-Methoxyphenyl) Thiazolidine-4-carboxylic acid |

| 2-amino-1,3,4-thiadiazole |

| 4-methoxybenzaldehyde |

| L-cysteine |

| cysteamine |

Q & A

Q. What are reliable synthetic routes for preparing 2-(4-Methoxyphenyl)-1,3-thiazolane?

Methodological Answer: A common approach involves cyclocondensation reactions. For example, reacting 4-methoxyphenyl-substituted thiosemicarbazides with α-halo carbonyl compounds (e.g., chloroacetic acid) in the presence of sodium acetate and acetic acid under reflux conditions (2–4 hours). Post-reaction purification typically involves recrystallization from DMF-ethanol mixtures . Alternative routes may utilize spiro-annulation strategies, as seen in thiazolane-indole hybrids, where refluxing in toluene with catalysts like sarcosine promotes cyclization .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR : Analyze and spectra to verify methoxy group integration (~δ 3.8 ppm for OCH) and thiazolane ring protons (δ 4.0–5.5 ppm for SCH and NCH) .

- X-ray diffraction : Resolve bond lengths (e.g., C–S: ~1.75–1.82 Å) and dihedral angles to confirm stereochemistry, as demonstrated in related thiazolidinone derivatives .

- HRMS : Validate molecular ion peaks (e.g., [M+H] at m/z consistent with CHNOS) .

Q. What solvents and conditions stabilize this compound during storage?

Methodological Answer: Store in inert, anhydrous solvents (e.g., DMF or DCM) at –20°C to prevent hydrolysis of the thiazolane ring. Avoid prolonged exposure to light, as the 4-methoxyphenyl group may undergo photooxidation. Use stabilizers like BHT (0.1% w/w) in polar aprotic solvents .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for synthesizing this compound derivatives?

Methodological Answer: Employ density functional theory (DFT) to model transition states and intermediates. For example:

- Calculate activation energies for cyclization steps using B3LYP/6-31G(d) basis sets.

- Simulate substituent effects (e.g., electron-donating methoxy groups) on reaction kinetics via Hammett plots .

- Validate predictions against experimental data (e.g., HPLC reaction monitoring) .

Q. How do researchers resolve contradictions in spectral data for thiazolane derivatives?

Methodological Answer: Address discrepancies (e.g., unexpected NMR splitting patterns) by:

- Variable-temperature NMR : Probe dynamic effects like ring puckering or hindered rotation of the 4-methoxyphenyl group.

- Crystallography : Compare experimental X-ray data (e.g., C–C bond lengths in the thiazolane ring) with DFT-optimized geometries .

- Isotopic labeling : Use -labeled precursors to clarify nitrogen environment ambiguities .

Q. What strategies optimize regioselectivity in functionalizing this compound?